N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide is a synthetic benzamide derivative featuring a pyrimidine core and a substituted indole moiety. Its structure integrates a guanidine-like linkage (methylidene group) between the pyrimidinyl and indole-ethylamino groups, with a 3-methoxybenzamide substituent.
Properties
Molecular Formula |
C26H28N6O3 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-methoxybenzamide |
InChI |
InChI=1S/C26H28N6O3/c1-16-12-17(2)30-26(29-16)32-25(31-24(33)18-6-5-7-20(13-18)34-3)27-11-10-19-15-28-23-9-8-21(35-4)14-22(19)23/h5-9,12-15,28H,10-11H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
NDIMLPDKTLIFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 4,6-dimethylpyrimidine, 5-methoxy-1H-indole, and 3-methoxybenzamide. These components are then linked through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the indole, benzamide, or pyrimidine moieties. These variations influence physicochemical properties, binding affinities, and metabolic stability. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Differences
Key Findings from Structural Comparisons
5-Chloroindole (): Increases lipophilicity (ClogP ~3.2 vs.
Benzamide Modifications: 3-Methoxybenzamide (Target Compound): The 3-methoxy group introduces steric and electronic effects that may influence binding pocket interactions, contrasting with the 2-methylbenzamide in , which prioritizes hydrophobic interactions .
Pyrimidine Core Consistency :
All analogs retain the 4,6-dimethylpyrimidin-2-yl group, critical for base-pairing or kinase-binding interactions. This conserved motif suggests shared mechanisms of action across derivatives .
Analytical Differentiation: Mass Spectrometry (MS/MS): Molecular networking () using cosine scores (>0.8) could cluster these analogs due to shared pyrimidine-indole fragmentation patterns. For example, the 5-methoxyindole in the target compound would yield distinct fragment ions (e.g., m/z 174 [C10H10NO]+) versus m/z 138 [C8H5ClN]+ in the chloro analog . NMR: Substituent-induced chemical shift differences (e.g., δ 3.8 ppm for OCH3 in the target vs. δ 4.1 ppm for Cl in ) would aid structural elucidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, given its structural complexity?
- Methodology : Multi-step synthesis involving:
- Amino-pyrimidine coupling : Use nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂), as demonstrated for similar pyrimidinylamino derivatives in . React 4,6-dimethylpyrimidin-2-amine with a carbonyl-containing intermediate (e.g., ethyl chlorooxoacetate) to form the guanidine-like core .
- Indole-ethylamine conjugation : Employ reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 5-methoxyindole-ethylamine moiety to the benzamide scaffold, as seen in (Note: BenchChem excluded; methodology inferred from analogous protocols in and ).
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for intermediates with poor solubility, and ethanol/water mixtures for final crystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks by comparing with related pyrimidine-indole hybrids (e.g., pyrimidine C-H protons resonate at δ 6.5–8.5 ppm; indole NH appears as a broad singlet at δ ~10 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for analogs of this compound?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian or ACD/Labs). For example, reports unexpected deshielding in pyrimidine protons due to electron-withdrawing substituents; such anomalies can be modeled computationally .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure of intermediates (e.g., used X-ray to confirm pyrimidine-amine conformations) .
- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in the methylidene group) that may cause peak broadening .
Q. What strategies optimize reaction yields in multi-step syntheses involving unstable intermediates?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry, catalyst loading). highlights DoE for flow-chemistry processes, which can be adapted to batch reactions .
- In-line purification : Use continuous-flow systems with integrated scavengers (e.g., silica cartridges) to remove byproducts, as demonstrated in for diazomethane synthesis .
- Protecting groups : Introduce temporary protection for sensitive functional groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions, as seen in .
Q. How can electronic effects of substituents (e.g., methoxy, methyl) on the benzamide core be systematically studied?
- Methodology :
- Hammett analysis : Correlate substituent σ values with reaction rates or spectroscopic shifts. For example, shows that electron-donating methoxy groups increase pyrimidine ring electron density, altering reactivity in nucleophilic substitutions .
- Electrochemical profiling : Use cyclic voltammetry to measure oxidation potentials of substituted benzamides, linking electronic effects to redox stability .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of structurally related compounds?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with systematic modifications (e.g., replacing methoxy with ethoxy) and test against target enzymes (e.g., kinases, oxidases). and (Note: BenchChem excluded; methodology inferred from and ) emphasize the role of trifluoromethyl groups in enhancing metabolic stability .
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to minimize variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
